molecular formula C11H15BrClN B1521967 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 135631-91-3

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1521967
CAS No.: 135631-91-3
M. Wt: 276.6 g/mol
InChI Key: LVPXLOLJEQJSLT-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can influence the compound’s interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXLOLJEQJSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660005
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135631-91-3
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

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